molecular formula C19H19BrFNO2S B2669478 (2-Bromo-5-methoxyphenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705872-67-8

(2-Bromo-5-methoxyphenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2669478
CAS RN: 1705872-67-8
M. Wt: 424.33
InChI Key: LMKYJFSDSWYZBO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and medicinal chemistry. In

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

The pinacol boronic ester functionality in this compound makes it an interesting candidate for catalytic protodeboronation. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. Recent research has demonstrated a radical-based approach for protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, showcasing its synthetic utility .

Building Blocks in Organic Synthesis

Organoboron compounds, including boronic esters, play a crucial role in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boronic esters. Pinacol boronic esters, such as the one in our compound, are particularly valuable due to their bench stability, ease of purification, and commercial availability. These features make them attractive for chemical transformations where the boron moiety remains in the product. Examples include homologations, conjunctive cross couplings, and radical-polar crossover reactions .

Total Synthesis of Natural Products

The protodeboronation strategy has been employed in the formal total synthesis of natural products. For instance:

Photophysics and Spectroscopy

Given the presence of both fluorine and bromine atoms, studying the photophysical properties of this compound could be interesting. Fluorescence, phosphorescence, and UV-visible absorption spectroscopy could reveal valuable insights.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYJFSDSWYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

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